molecular formula C12H15NO2 B1647060 1-(2-Methoxyphenyl)piperidin-4-one CAS No. 218610-31-2

1-(2-Methoxyphenyl)piperidin-4-one

Cat. No.: B1647060
CAS No.: 218610-31-2
M. Wt: 205.25 g/mol
InChI Key: BIDXDLVTUIFALP-UHFFFAOYSA-N
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Description

Overview of Piperidin-4-one Derivatives in Medicinal Chemistry

The piperidin-4-one framework, a heterocyclic structure composed of a six-membered ring with a nitrogen atom and a ketone functional group, represents a highly privileged scaffold in the field of medicinal chemistry. researchgate.netnih.gov Derivatives of piperidin-4-one are widely recognized as versatile synthetic intermediates for creating a diverse range of biologically active molecules. researchgate.net The core piperidine (B6355638) ring is a prevalent structural element found in numerous naturally occurring alkaloids and synthetic pharmaceutical agents. chemrevlett.commdpi.com The prominence of piperidin-4-ones is largely due to the broad spectrum of pharmacological activities their derivatives have been shown to possess, including anticancer, anti-HIV, analgesic, anti-inflammatory, antimicrobial, and effects on the central nervous system (CNS) as both stimulants and depressants. researchgate.netbiomedpharmajournal.org

The chemical adaptability of the piperidin-4-one nucleus allows for extensive modifications. This enables medicinal chemists to systematically alter the structure to enhance interactions with biological receptors and optimize therapeutic activity. researchgate.netnih.gov This structural versatility has been instrumental in the development of several key medications. For example, potent analgesics such as fentanyl and its analogues (sufentanil, alfentanil, remifentanil), as well as other important drugs like the antiemetic domperidone (B1670879) and the antidiarrheal agent loperamide, are all derived from this core structure. researchgate.net The synthesis of these valuable derivatives is often achieved through established chemical reactions, with the Mannich reaction being a frequently employed method. researchgate.netbiomedpharmajournal.org A resurgence of interest in this nucleus has firmly re-established its importance in contemporary medicinal chemistry. researchgate.netnih.gov

Rationale for Investigating 1-(2-Methoxyphenyl)piperidin-4-one within Heterocyclic Chemistry Research

Heterocyclic compounds are fundamental to the process of drug discovery, largely because of their vast structural diversity and their inherent ability to bind to a wide variety of biological targets. rroij.comnih.govnih.gov These compounds constitute the central framework of many clinically approved medications and are pivotal in the ongoing search for novel therapeutic agents. nih.govijsrtjournal.com The inclusion of heteroatoms such as nitrogen and oxygen within a cyclic structure can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and capacity for hydrogen bonding—all of which are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The specific investigation into This compound is propelled by the scientific goal of understanding how the fusion of the well-established piperidin-4-one pharmacophore with a methoxyphenyl substituent affects its biological potential. The presence of the methoxyphenyl group, particularly with the methoxy (B1213986) group at the ortho position of the phenyl ring, can influence the molecule's three-dimensional shape (conformation) and its electronic distribution. These modifications can, in turn, foster unique interactions with biological targets. For context, the closely related structure, 1-(2-methoxyphenyl)piperazine (B120316), has been a building block for derivatives that have been synthesized and tested for their effects on various neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.netnih.gov

Research focused on compounds like this compound is designed to systematically map the structure-activity relationships (SAR) of N-aryl substituted piperidin-4-ones. By elucidating how this specific substitution pattern alters the compound's properties, scientists can acquire critical insights for the rational design of new, more potent, and selective therapeutic agents for a variety of diseases. The synthesis and characterization of such novel derivatives are vital contributions to the expansion of the chemical space available to drug discovery programs. nih.gov

Properties

IUPAC Name

1-(2-methoxyphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDXDLVTUIFALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218610-31-2
Record name 1-(2-methoxyphenyl)piperidin-4-one
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Synthetic Methodologies and Strategies for 1 2 Methoxyphenyl Piperidin 4 One and Analogues

General Approaches to Piperidin-4-one Core Synthesis

The synthesis of the piperidin-4-one ring system can be achieved through several strategic approaches. These methods are foundational for producing a wide variety of substituted piperidones, which serve as valuable building blocks for more complex molecules, including nitrogen heterocycles, spiro compounds, and various alkaloids. googleapis.com Key strategies include classical condensation reactions, modern cyclization techniques, and reductive amination pathways. nih.govnih.gov

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. nih.govchemrevlett.com This reaction typically involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine or ammonia (B1221849). researchgate.net The resulting β-amino carbonyl compounds, known as Mannich bases, are pivotal intermediates in the synthesis of numerous bioactive molecules. researchgate.net A well-established method for creating the 2,6-diphenylpiperidine-4-one framework is based on the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine. chemrevlett.com

A highly efficient variation of the Mannich reaction is the one-pot, multi-component synthesis of highly functionalized piperidines. acs.orgfigshare.com This approach often utilizes ammonium (B1175870) acetate as the source of ammonia for the ring formation. nih.govbiomedpharmajournal.orgresearchgate.net In a typical procedure, a ketone (such as ethyl methyl ketone), one or two substituted aromatic aldehydes, and ammonium acetate are condensed in a suitable solvent like ethanol to yield 2,6-diaryl-3-methyl-4-piperidones. nih.govresearchgate.net This method is valued for its operational simplicity and the ability to generate molecular diversity in a single step. acs.org

Table 1: Examples of Multi-component Mannich Condensation for Piperidin-4-one Synthesis
Ketone ComponentAldehyde Component(s)Amine SourceProduct TypeReference
Ethyl methyl ketoneSubstituted Aromatic AldehydesAmmonium Acetate2,6-Diaryl-3-methyl-4-piperidones nih.gov
Ethyl methyl ketoneBenzaldehyde, Substituted Aromatic AldehydesAmmonium Acetate2,6-Diaryl-3-methyl-4-piperidones biomedpharmajournal.org
AcetoneVanillinAmmonium AcetateVanillin-derived piperidin-4-one ajchem-a.com
Meldrum's Acid / Ketone equivalentAromatic Aldehydes, β-NitrostyrenesAmmonium AcetateHighly Functionalized Piperidines acs.orgfigshare.com

Controlling the stereochemistry of the piperidine (B6355638) ring is critical for modulating the biological activity of its derivatives. Stereoselective synthesis of piperidin-4-ones has been an area of active research. nih.gov One advanced strategy involves a one-pot, sequential gold-catalyzed cyclization of N-homopropargyl amides, chemoselective reduction, and a spontaneous Ferrier rearrangement to produce substituted piperidin-4-ols with excellent diastereoselectivity, which can then be oxidized to the corresponding piperidin-4-ones. nih.govthieme-connect.com Another approach utilizes a diastereoselective nitro-Mannich reaction to prepare amino acetals, which then undergo a reductive cyclization while retaining the established stereochemistry. nih.gov These methods provide access to chirally enriched piperidine scaffolds.

Reductive amination is a fundamental and versatile method for forming carbon-nitrogen bonds and is widely applied in the synthesis of piperidines. nih.govresearchgate.net The process involves the reaction of a carbonyl group with ammonia or a primary or secondary amine to form an imine or an iminium ion intermediate, which is subsequently reduced to an amine. researchgate.net The intramolecular version of this reaction is a powerful tool for constructing the piperidine ring. researchgate.net A notable application is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct and efficient route to the piperidine skeleton. chim.it The choice of reducing agent is crucial for the success of the reaction and can influence selectivity. researchgate.net

Table 2: Common Reducing Agents in Reductive Amination for Piperidine Synthesis
Reducing AgentCharacteristics and ApplicationsReference
H₂, Pd/CCatalytic hydrogenation; widely used but may require pressure. researchgate.net
Sodium cyanoborohydride (NaBH₃CN)Mild and selective, but toxic due to cyanide. Often used in Borch reductions. chim.ittandfonline.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Mild, versatile, and less toxic than NaBH₃CN. Effective for a wide range of substrates. researchgate.net
Borane-pyridine complex (BAP)A less toxic and inexpensive alternative to NaBH₃CN, effective for reductive amination of secondary amines like piperidines with aldehydes. tandfonline.com

Alkene cyclization represents a modern and powerful strategy for the synthesis of substituted piperidines. These methods often employ transition metal catalysis to facilitate the ring-forming process. nih.gov Gold(I) complexes, for instance, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium-catalyzed methodologies, such as the Wacker-type aerobic oxidative cyclization, provide access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Other innovative approaches include intramolecular radical C–H amination/cyclization and electroreductive cyclization, which involves the reaction of imines with terminal dihaloalkanes. nih.govnih.govbeilstein-journals.org These strategies expand the toolkit for constructing the piperidine core, often under mild conditions and with unique functional group tolerance. nih.govorganic-chemistry.org

Mannich Condensation Reactions for Piperidin-4-one Ring Formation

Targeted Synthesis of N-Substituted Piperidin-4-ones with Aryl Moieties

The synthesis of N-aryl-substituted 4-piperidones, such as 1-(2-methoxyphenyl)piperidin-4-one, is of significant interest as this structural motif is present in many centrally active pharmacological agents. acs.org A general and efficient method for this transformation involves a two-step procedure starting from the readily available N-methyl-N-benzyl-4-oxopiperidinium iodide. acs.org This key intermediate undergoes an exchange reaction with a variety of anilines, including those with both electron-donating and electron-withdrawing groups, to furnish the desired N-aryl-4-piperidones in good yields. acs.org

Another sophisticated strategy to access N-(hetero)arylpiperidines utilizes a pyridine (B92270) ring-opening, ring-closing approach via Zincke imine intermediates. chemrxiv.org This method generates pyridinium (B92312) salts from various pyridines and anilines, which can then be converted to the target N-arylpiperidine derivatives through hydrogenation or nucleophilic addition. chemrxiv.org These targeted methods provide convenient and rapid access to libraries of N-aryl-substituted piperidin-4-ones for further chemical and pharmacological exploration. acs.org

Table 3: Scope of Anilines in the Synthesis of N-Aryl-4-Piperidones via Exchange Reaction
Aniline (B41778) SubstituentProduct Yield (%)Reference
4-Methoxy75 acs.org
4-Chloro81 acs.org
4-Nitro65 acs.org
3-Fluoro62 acs.org
2-Methyl70 acs.org
Unsubstituted78 acs.org

Introduction of the 2-Methoxyphenyl Group via N-Alkylation or Related Reactions

The synthesis of N-aryl piperidones, including this compound, is frequently accomplished through modern cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction couples an amine (piperidin-4-one) with an aryl halide (such as 2-bromoanisole or 2-chloroanisole) in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.orgacsgcipr.orglibretexts.org The development of various generations of catalyst systems has expanded the scope of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.org The choice of palladium source, ligand, and base is crucial for achieving high yields. beilstein-journals.org

Alternative strategies to direct N-arylation have also been developed. One convenient method involves the reaction of an aniline derivative with a pre-activated piperidone. For instance, commercially available N-benzyl-4-piperidone can be treated with methyl iodide to form N-methyl-N-benzyl-4-oxopiperidinium iodide. acs.org This quaternary salt then readily reacts with anilines, such as 2-methoxyaniline, in the presence of a base like potassium carbonate, to yield the desired N-aryl-substituted 4-piperidone (B1582916). acs.org This method avoids the use of transition metals and offers a rapid route to a variety of N-aryl piperidones. acs.org

Table 1: Comparison of Synthetic Methods for N-Aryl Piperidin-4-ones

Method Catalyst/Reagent Key Reactants Advantages
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd(OAc)₂) + Phosphine ligand Aryl halide, Amine Broad substrate scope, high functional group tolerance. wikipedia.orgacsgcipr.org
Modified Kuehne Method N-methyl-N-benzyl-4-oxopiperidinium iodide, K₂CO₃ Aniline Convenient, rapid, fair to excellent yields, avoids transition metals. acs.org
Reaction with 1,5-Dihalo-3-pentanones None specified Aniline, 1,5-Dihalopentan-3-one Two-step synthesis where N-substituent is introduced in the final step. acs.org

Synthesis of Key Intermediates for Piperidine and Piperazine (B1678402) Conjugates

The piperidin-4-one core is a fundamental building block for a vast array of more complex molecules. chemrevlett.com Its synthesis can be achieved through various condensation reactions. The Mannich condensation is a classical and effective method, involving the reaction of a ketone (like ethyl methyl ketone), an aldehyde (such as a substituted benzaldehyde), and an amine source (like ammonium acetate) in an ethanol medium. chemrevlett.comniscpr.res.inbiomedpharmajournal.org This multicomponent reaction assembles the piperidin-4-one ring in a single step.

More contemporary approaches enable the synthesis of highly functionalized piperidin-4-ones. One such method is a four-component condensation where diketene is added to a tosyl imine in the presence of titanium tetrachloride (TiCl₄), followed by an aldehyde, to generate 2,6-disubstituted piperidin-4-ones. nih.govacs.org Additionally, cascade reactions initiated by α-imino rhodium carbenes have been shown to produce valuable piperidin-4-one derivatives in excellent yields through a process involving 1,2-aryl/alkyl migration and annulation. acs.org These methods provide access to a diverse range of piperidone intermediates that can be subsequently N-arylated to produce compounds like this compound or used directly in derivatization reactions.

Derivatization and Functionalization Strategies for this compound

The ketone group at the C-4 position of this compound is a prime site for chemical modification, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

Preparation of Imine Derivatives (Oximes, Thiosemicarbazones)

The carbonyl group of piperidin-4-ones readily undergoes condensation reactions with amine-based nucleophiles to form imine derivatives such as oximes and thiosemicarbazones.

Oximes: These are prepared by reacting the piperidin-4-one with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), often in the presence of a base like sodium acetate. core.ac.uk This reaction converts the C=O group to a C=N-OH group. The resulting oximes can be further functionalized, for example, by conjugation with substituted benzoyl chlorides to yield novel oxime esters. core.ac.uk

Thiosemicarbazones: These derivatives are synthesized by reacting the piperidin-4-one with thiosemicarbazide (B42300), typically in the presence of a trace amount of acid catalyst. biomedpharmajournal.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for these compounds compared to conventional heating methods. niscpr.res.in Thiosemicarbazone derivatives of piperidones are of interest due to their potential pharmacological activities. niscpr.res.innih.gov

Table 2: Synthesis of Imine Derivatives from Piperidin-4-ones

Derivative Reagent Typical Conditions Resulting Functional Group
Oxime Hydroxylamine hydrochloride (NH₂OH·HCl) Sodium acetate, absolute alcohol. core.ac.uk C=N-OH
Oxime Ester Substituted benzoyl chloride (after oximation) Anhydrous K₂CO₃. core.ac.uk C=N-O-C(=O)R
Thiosemicarbazone Thiosemicarbazide Trace conc. HCl, conventional heating or microwave irradiation. niscpr.res.inbiomedpharmajournal.org C=N-NH-C(=S)NH₂

Synthesis of N-Acyl Piperidin-4-one Derivatives

While this compound is an N-aryl derivative, the broader class of piperidin-4-ones can be functionalized through N-acylation. This strategy is important for creating analogues and modifying the properties of the core scaffold. N-acylation involves the reaction of a piperidin-4-one with an acylating agent, such as an acyl chloride or anhydride. For example, N-unsubstituted 3,5-bis(ylidene)-4-piperidones can be reacted with acryloyl chloride or maleamic acids to produce N-acryloyl or N-maleamoyl derivatives, respectively. rsc.org Similarly, N-arylsulfonyl derivatives can be prepared through base-catalyzed arylsulfonation. rsc.org These reactions highlight the versatility of the piperidine nitrogen for introducing a wide range of functional groups, a strategy that is typically employed before N-arylation or on N-H containing piperidone intermediates. chemrevlett.com

Formation of Piperazine-Piperidine Conjugates

Piperidin-4-one serves as a key intermediate for the synthesis of hybrid molecules containing both piperidine and piperazine rings. A common method to form such conjugates is reductive amination. google.com This process involves the initial reaction of the ketone group on the piperidin-4-one with a primary or secondary amine on a piperazine derivative to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. The elimination of highly toxic reagents like sodium cyanoborohydride has been a focus of process improvement for these syntheses. google.com Another approach involves the amide coupling of a carboxylic acid-containing scaffold with an amino-piperidine, followed by deprotection and further functionalization to link a piperazine moiety. acgpubs.org These strategies allow for the creation of complex molecules where the piperidine and piperazine rings are linked, often as part of the development of novel therapeutic agents. nih.gov

Incorporation into Complex Polycyclic Systems (e.g., Spirooxindolopyrrolidine, Quinolinone)

The this compound scaffold is a valuable starting material for constructing complex, multi-ring systems. One powerful technique is the 1,3-dipolar cycloaddition reaction. This reaction can be used to create spirocyclic systems, such as spirooxindolopyrrolidines. In this process, the piperidin-4-one can be used to generate an azomethine ylide, which then reacts with a dipolarophile (like an activated alkene on an oxindole ring) to form a five-membered pyrrolidine ring fused in a spiro fashion.

Furthermore, piperidine derivatives can be incorporated into quinolinone structures. nih.gov Quinolin-4-ones are an important class of heterocyclic compounds that can be synthesized through various methods, often involving cyclization reactions. mdpi.comscielo.br While direct cyclization of this compound into a quinolinone is not a standard route, its derivatives or related intermediates can be used in multi-step syntheses to build up the quinolinone framework, as seen in the synthesis of complex molecules with potential biological activity. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation strategies for both the final products and their synthetic intermediates. The purity of these compounds is paramount for their use in further chemical transformations and for ensuring the reliability of subsequent experimental data. A variety of standard and advanced laboratory techniques are employed to remove unreacted starting materials, reagents, catalysts, and by-products from the reaction mixtures. The choice of method is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present.

Commonly employed purification techniques include column chromatography, crystallization, and liquid-liquid extraction. The purity of the isolated compounds is typically assessed using analytical methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Column Chromatography

Column chromatography is a versatile and widely used method for the purification of piperidin-4-one derivatives and their precursors. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while being carried through the column by a mobile phase (eluent).

In the synthesis of related piperazine compounds, column chromatography has proven effective. For instance, a crude organic compound was purified by column chromatography using a chloroform-methanol solvent mixture (99:1) as the eluent google.com. This method is often necessary to remove impurities such as dimers that can form during the synthesis google.com. The selection of the eluent system is crucial for achieving optimal separation and is determined by the polarity of the compounds to be separated. For other piperidine derivatives, purification has been achieved using column chromatography on silica gel with an eluent system of 5–15% ethyl acetate in hexane acs.org. While effective, column chromatography can be cumbersome and may not be ideal for large-scale industrial applications google.com.

Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that a compound is more soluble in a hot solvent than in a cold one. By dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, the desired compound can form pure crystals, leaving impurities behind in the solution.

Recrystallization is frequently the method of choice for the final purification step of piperidin-4-one analogues.

Solvent Selection: Ethanol is a commonly cited solvent for the recrystallization of various piperidin-4-one derivatives chemrevlett.comchemrevlett.com. For example, 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one was successfully recrystallized using distilled ethanol chemrevlett.com. Similarly, the HCl salt of a related piperazine derivative was dissolved in ethanol to be recrystallized core.ac.uk.

Salt Formation: Conversion to a salt, often a hydrochloride salt, can facilitate crystallization and improve the handling and stability of the compound. In one procedure, an ether solution was acidified with methanolic HCl, leading to the formation of hydrochloride crystals which were then collected by suction filtration and dried, yielding a product with purity exceeding 99.0% dea.gov.

Impurity Removal: Crystallization is particularly effective for removing specific impurities. For example, a dimer impurity, 1,3-bis-[4-(2-methoxyphenyl)piperazinyl]propane, was removed from a product by crystallization from hot isopropyl alcohol google.com.

Slow Evaporation: For certain compounds, slow evaporation of the solvent at room temperature can yield high-quality single crystals suitable for structural analysis. A salt of 1-(2-methoxyphenyl)piperazine (B120316) was crystallized by dissolving the starting materials in methanol, filtering the solution, and allowing it to evaporate slowly over a period of 25 days nih.gov.

Method Compound Type Solvent/Eluent Details Purity/Outcome Source
Column Chromatography Piperazine DerivativeChloroform:Methanol (99:1)Used to remove dimer and other impurities post-synthesis.Decreases overall yield but necessary for purity. google.com
Column Chromatography Phenylpiperidine Derivative5-15% Ethyl Acetate in HexanePurification of a crude residue after evaporation.Isolated the desired intermediate. acs.org
Crystallization Piperazine DerivativeIsopropyl AlcoholThe crude product was dissolved in hot (75-80°C) isopropanol and filtered to remove impurities.Effective removal of dimer impurity. google.com
Crystallization (via Salt Formation) Phencyclidine AnalogueDiethyl Ether / Methanolic HClThe product in ether was acidified to form HCl crystals, which were collected by suction filtration.>99.0% dea.gov
Recrystallization Piperidin-4-one DerivativeDistilled EthanolRecrystallization of a chloroacetylated piperidin-4-one compound.Yielded purified crystals. chemrevlett.com
Recrystallization Piperazine HCl SaltEthanolThe formed HCl salt was dissolved in ethanol for recrystallization.Yielded purified product. core.ac.uk
Slow Evaporation 1-(2-Methoxyphenyl)piperazine SaltMethanolA homogeneous solution was filtered and allowed to evaporate slowly.A suitable single crystal was harvested after 25 days. nih.gov

Extraction and Work-up Procedures

Liquid-liquid extraction is a fundamental step in the work-up of many organic reactions. It is used to separate the desired product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Following a reaction, the mixture is often quenched, for example with ice and ammonium chloride (NH4Cl), and then made basic with a solution like aqueous sodium hydroxide (NaOH) dea.gov. The product is then extracted into an organic solvent such as diethyl ether dea.gov. The combined organic layers are subsequently washed, often with water or brine, to remove residual inorganic salts and other water-soluble impurities, before being dried over an anhydrous agent like sodium sulfate google.com. The purified product is then isolated by evaporating the solvent google.com.

Purity Analysis

To confirm the success of purification and to characterize the final compounds and intermediates, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method to assess the purity of synthesized compounds. One analysis showed a product to be 76% pure by this method before final crystallization google.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating components of a mixture and identifying them based on their mass spectra. It is widely used for analogue discrimination, and different stationary phases (e.g., HP-1 MS) can be optimized to achieve the best resolution between closely related compounds dea.govproquest.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another technique used to verify compound purity and identity, particularly for less volatile or thermally sensitive molecules acs.org.

These purification, isolation, and analytical techniques are integral to the synthesis of this compound and its analogues, ensuring the generation of high-purity materials for research and development.

Advanced Characterization and Conformational Analysis of 1 2 Methoxyphenyl Piperidin 4 One and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

A multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allows for a detailed characterization of the molecular framework of 1-(2-methoxyphenyl)piperidin-4-one.

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual protons and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the number and types of protons and carbons present in this compound.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the methoxy (B1213986) group, the aromatic ring, and the piperidinone ring. The aromatic protons typically appear in the downfield region (δ 6.8-7.5 ppm), with their splitting patterns revealing their substitution pattern. The methoxy protons would present as a singlet further upfield. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. Key signals would include those for the carbonyl carbon of the piperidinone ring (typically in the range of δ 200-210 ppm), the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy Protons ~3.8 -
Methoxy Carbon - ~55
Aromatic Protons 6.8 - 7.2 -
Aromatic Carbons 110 - 155 -
Piperidine Protons (α to N) 3.0 - 3.5 -
Piperidine Protons (β to N) 2.5 - 2.8 -
Piperidine Carbons (α to N) 50 - 55 -
Piperidine Carbons (β to N) 40 - 45 -
Carbonyl Carbon - ~208

To unambiguously assign the proton and carbon signals and to probe the spatial relationships between atoms, a suite of two-dimensional NMR experiments is employed.

HOMOCOSY (Homonuclear Correlation Spectroscopy): This experiment reveals proton-proton coupling networks within the molecule. For this compound, it would confirm the connectivity of the protons on the piperidine ring and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. columbia.edu For instance, the proton signals of the piperidine ring can be used to identify their corresponding carbon signals in the ¹³C NMR spectrum. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is crucial for piecing together the entire molecular structure. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the piperidine protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons, regardless of whether they are directly bonded. youtube.com This experiment is particularly useful for conformational analysis. youtube.com For this compound, NOESY can provide insights into the preferred orientation of the 2-methoxyphenyl group relative to the piperidine ring. The observation of NOE cross-peaks between specific aromatic protons and piperidine protons can help to define the molecule's three-dimensional structure in solution.

The precise chemical shifts and coupling constants observed in the NMR spectra are sensitive to the electronic environment and the conformation of the molecule.

Chemical Shifts: The electron-donating nature of the methoxy group on the aromatic ring influences the chemical shifts of the aromatic protons and carbons. The position of the methoxy group (ortho) will have a specific effect on the shielding and deshielding of the adjacent protons. The chemical shifts of the piperidine ring protons and carbons are indicative of the ring's conformation (e.g., chair, boat, or twist-boat). researchgate.netresearchgate.net

Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on the piperidine ring can be used to determine the dihedral angles between them, providing further evidence for the ring's conformation. The Karplus equation relates the coupling constant to the dihedral angle, allowing for a more quantitative analysis of the ring's geometry.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band would be the stretching vibration of the carbonyl group (C=O) of the piperidin-4-one ring, which typically appears in the region of 1700-1725 cm⁻¹. Other key absorptions would include the C-O stretching of the methoxy group (around 1240-1260 cm⁻¹ for the asymmetric stretch and 1020-1040 cm⁻¹ for the symmetric stretch), C-N stretching of the tertiary amine, and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ketone) 1700 - 1725
C-O (Aryl Ether, Asymmetric) 1240 - 1260
C-O (Aryl Ether, Symmetric) 1020 - 1040
C-N (Tertiary Amine) 1180 - 1360
C-H (Aromatic) 3010 - 3100 (stretch), 690 - 900 (out-of-plane bend)
C-H (Aliphatic) 2850 - 2960 (stretch)

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for piperazine (B1678402) and piperidine derivatives often involve cleavage of the C-N bonds within the ring and the bonds connecting the substituent to the ring. xml-journal.net For this compound, characteristic fragments would likely arise from the loss of the methoxy group, cleavage of the piperidinone ring, and fragmentation of the bond between the aromatic ring and the piperidine nitrogen.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 219.12 Molecular Ion
[M - CH₃]⁺ 204.10 Loss of a methyl radical
[M - OCH₃]⁺ 188.11 Loss of a methoxy radical
[M - CO]⁺ 191.13 Loss of carbon monoxide

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within molecules containing chromophores. In the case of this compound and its derivatives, the primary chromophores are the carbonyl group (C=O) of the piperidinone ring and the methoxy-substituted aromatic ring.

Studies on related piperidin-4-one compounds show characteristic absorptions in the UV region. For instance, 4-piperidinone derivatives exhibit UV-Vis absorption bands corresponding to electronic transitions within the molecule. nist.gov The spectra of compounds containing a methoxyphenyl group often show absorption maxima attributed to n-π* transitions, which involve the excitation of an electron from a non-bonding orbital to an anti-bonding π* orbital associated with the aromatic ring and other unsaturated groups. researchgate.net The reaction products of piperidine derivatives can be identified by comparing their final visible spectra with authentic samples, where characteristic UV-Vis bands confirm their formation. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting electronic transitions. For example, in a complex thiazolidin-4-one derivative featuring two 2-methoxyphenyl groups, TD-DFT calculations predicted electronic transitions at 388 nm and 495 nm. nih.gov

Compound Family Typical Absorption Range (nm) Assigned Transition Reference
Piperidin-4-ones220-270n → σ* (C=O) nist.gov
Methoxyphenyl Derivatives320-360n → π* (Aromatic) researchgate.net
Complex Piperidine Derivatives388-495Various electronic transitions nih.gov
This table presents typical data for related compound families to infer the expected spectral properties of this compound.

Crystallographic Analysis for Three-Dimensional Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in a solid state, offering precise details on bond lengths, bond angles, and conformational preferences.

Single Crystal X-ray Diffraction (XRD) Studies

Single-crystal XRD studies on numerous piperidin-4-one derivatives have been conducted to elucidate their molecular structures. nih.gov These analyses confirm the connectivity of atoms and provide the geometric parameters of the crystal lattice. For example, a derivative, 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one, was found to have two independent molecules in the asymmetric unit. nih.gov Similarly, the crystal structure of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine has been determined, showing a chair conformation for the piperidine ring. iucr.org While a specific XRD study for this compound is not detailed in the provided results, analysis of the closely related 1-(2-methoxyphenyl)piperazin-4-ium cation reveals it crystallizes with a protonated piperazinium unit and features a chair conformation for the piperazine ring. nih.gov

Compound Derivative Crystal System Space Group Key Feature Reference
3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-oneMonoclinicP21/nChair conformation science.gov
1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one--Distorted boat conformation nih.gov
1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine--Chair conformation iucr.org
4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate--Chair conformation nih.gov
This table summarizes crystallographic data for representative piperidine derivatives.

Investigation of Piperidine Ring Conformation (Chair, Boat, Twist-boat)

The six-membered piperidine ring, similar to cyclohexane, can adopt several conformations, including the stable chair form and higher-energy boat and twist-boat forms. wikipedia.orgwikipedia.org In the vast majority of structurally characterized piperidin-4-one derivatives, the piperidine ring adopts a chair conformation, as this arrangement minimizes steric and torsional strain. iucr.orgnih.govchemrevlett.comnih.gov This holds true for simple N-substituted 4-piperidinones as well as more complex systems. nih.gov

However, the introduction of bulky substituents or specific N-acyl groups can lead to deviations from the ideal chair geometry. In some cases, a distorted boat conformation is observed. nih.govchemrevlett.com For instance, the compound 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one adopts a boat conformation. chemrevlett.com The twist-boat conformation, which is lower in energy than the pure boat form, may also occur to alleviate steric hindrance, particularly with bulky substituents. wikipedia.orgupenn.edu The specific conformation is a delicate balance of steric interactions and electronic effects within the molecule.

Examination of Aromatic Ring Orientation and Intermolecular Interactions

The orientation of the 2-methoxyphenyl substituent relative to the piperidine ring is a critical structural feature. In related structures like 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, the plane of the benzene (B151609) ring is positioned nearly perpendicular to the mean plane of the piperidine ring, with a dihedral angle of 88.34 (9)°. iucr.org This perpendicular orientation is common in similar compounds. iucr.org

Computational Chemistry Approaches for Structural and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), serve as powerful complements to experimental techniques, providing detailed insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Optimized Geometry and Reactivity Parameters

DFT calculations are widely used to determine the optimized molecular geometry of piperidin-4-one derivatives in the gas phase. nih.govresearchgate.net These calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The results from these theoretical calculations are typically in good agreement with experimental data obtained from single-crystal XRD, thereby validating the computational model. nih.govresearchgate.net For example, the optimized structure of 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one revealed a distorted boat conformation in the gas phase, which was consistent with the solid-state XRD findings. nih.gov

Beyond structural optimization, DFT is used to calculate key reactivity parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. researchgate.net Other calculated parameters include chemical potential, which signifies the reactivity of the compounds. researchgate.net These computational insights are invaluable for understanding the electronic behavior and potential reactivity of this compound.

Parameter Significance Reference
Optimized Geometry Predicts stable 3D structure (bond lengths, angles) nih.govresearchgate.net
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability nih.gov
Chemical Potential Describes the tendency of a species to react researchgate.net
Vibrational Frequencies Correlates with experimental IR and Raman spectra nih.gov
This table outlines key parameters derived from DFT calculations and their significance.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, "natural Lewis structure" perspective on the electron density, which is useful for interpreting molecular wavefunctions. nih.gov The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. The stabilization energy, E(2), associated with these interactions, indicates the intensity of charge delocalization from a filled donor NBO to an empty acceptor NBO. researchgate.netresearchgate.net A higher E(2) value signifies a stronger interaction and greater stabilization of the system. researchgate.net

In a study of the related compound 1-Methyl-2,6-diphenyl piperidin-4-one, extensive NBO analysis was performed. orientjchem.org The analysis identified key donor-acceptor interactions responsible for stabilizing the molecule. The delocalization of charge leads to variations in bond lengths and influences the molecule's electronic properties. orientjchem.org The most significant interactions are often the lone pair of the nitrogen atom donating into antibonding orbitals of neighboring C-C or C-H bonds, and the lone pair of the carbonyl oxygen interacting with adjacent bonds.

The stabilization energies associated with these interactions can be quantified. For example, the interaction between a donor NBO (i) and an acceptor NBO (j) is measured by the E(2) value. A summary of the most significant second-order perturbation theory analyses for 1-Methyl-2,6-diphenyl piperidin-4-one, a compound structurally related to this compound, is presented below to illustrate the typical findings of such an analysis. orientjchem.org

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N3BD(1) C2-C112.920.990.051
LP (1) N3BD(1) C4-C52.531.010.048
LP (1) O7BD(1) C1-C21.850.890.038
LP (1) O7BD(1) C1-C61.990.870.039

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 1-Methyl-2,6-diphenyl piperidin-4-one. orientjchem.org This data is illustrative for a related piperidin-4-one structure.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net These orbitals are crucial in determining the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. schrodinger.com

The energy difference between the HOMO and LUMO is termed the HOMO-LUMO energy gap (ΔE). schrodinger.com This gap is a critical parameter for predicting the stability and reactivity of a molecule. researchgate.netnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as electrons can be easily transferred to a higher energy state. nih.govbiomedres.us The HOMO-LUMO gap can be calculated using computational methods like Density Functional Theory (DFT) and can be experimentally correlated with UV-Vis spectroscopy measurements. schrodinger.com

For piperidin-4-one derivatives, the HOMO-LUMO gap provides insight into their electronic transitions and reactivity. The distribution of the HOMO and LUMO across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively.

In the computational analysis of the analogous compound 1-Methyl-2,6-diphenyl piperidin-4-one, the energies of the frontier orbitals were calculated to determine the energy gap and related electronic properties. orientjchem.org Such calculations are fundamental to understanding the electronic behavior of the broader class of piperidin-4-one derivatives.

ParameterEnergy (a.u.)
HOMO Energy-0.21636
LUMO Energy0.04344
HOMO-LUMO Energy Gap (ΔE)0.2598

Table 2: Calculated HOMO-LUMO energies for 1-Methyl-2,6-diphenyl piperidin-4-one. orientjchem.org This data is illustrative for a related piperidin-4-one structure.

The calculated energy gap helps in understanding the charge transfer that occurs within the molecule, which is a key factor in its biological and chemical activities. nih.gov

Reactivity and Transformational Chemistry of Piperidin 4 One Systems

Functional Group Interconversions and Derivatization Pathways

The reactivity of 1-(2-methoxyphenyl)piperidin-4-one is largely dictated by the interplay of its functional groups. The piperidin-4-one core contains a ketone, which is a prime site for nucleophilic addition and condensation reactions, and the N-aryl group, which can influence the electronic properties and reactivity of the entire molecule. vulcanchem.com Functional group interconversions are fundamental in organic synthesis, allowing for the strategic modification of a molecule's reactive centers to build more complex structures. fiveable.meyoutube.com

The ketone at the 4-position of the piperidinone ring is readily converted into other functional groups, such as oximes and thiosemicarbazones. These transformations are valuable for introducing new functionalities and altering the biological and chemical properties of the parent molecule.

Oximes are typically synthesized by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270). orgsyn.org This reaction proceeds through a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration. Oxime derivatives are important intermediates in organic synthesis and can be used to create nitrogen-containing heterocycles. orgsyn.orgorgsyn.org

Thiosemicarbazones are formed through the condensation of the ketone with a thiosemicarbazide (B42300). nih.gov This reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the carbonyl carbon, leading to the formation of a C=N bond. Thiosemicarbazones are known to possess a wide range of biological activities.

These derivatizations of the ketone moiety provide access to a library of compounds with diverse structures and potential applications.

The piperidinone ring can undergo both oxidation and reduction reactions, further expanding its synthetic utility. fiveable.mesolubilityofthings.com

Reduction of the ketone functionality is a common transformation. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) can convert the ketone to a secondary alcohol, yielding 1-(2-methoxyphenyl)piperidin-4-ol. solubilityofthings.comgoogle.com This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization through esterification or etherification. ub.edu More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed. fiveable.me

Oxidation reactions of the piperidinone ring are less common but can be achieved under specific conditions. For instance, oxidation of a primary alcohol to an aldehyde and then to a carboxylic acid can be accomplished using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com While direct oxidation of the piperidinone ring itself is challenging, the introduction of other functional groups can provide sites for oxidative transformations.

Chemical Reactions Involving the N-Aryl Substituent

The 2-methoxyphenyl group attached to the nitrogen atom of the piperidine (B6355638) ring also plays a significant role in the reactivity of the molecule. It can influence the electronic environment of the nitrogen and participate in various chemical reactions.

The nitrogen atom of the piperidine ring, influenced by the N-aryl substituent, can act as a nucleophile in aza-Michael addition reactions. ntu.edu.sgresearchgate.netnih.gov This type of reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov The electron-donating nature of the methoxy (B1213986) group on the phenyl ring can modulate the nucleophilicity of the piperidine nitrogen. 1-(2-Methoxyphenyl)piperazine (B120316), a related compound, has been used to functionalize pyrazolylvinyl ketones through aza-Michael addition. sigmaaldrich.com This suggests that this compound could similarly participate in such reactions, leading to the formation of more complex molecular architectures.

Tröger's base is a chiral molecule with a unique bridged bicyclic structure. The formation of Tröger's base derivatives often involves the reaction of an aniline (B41778) with a formaldehyde (B43269) source. While direct formation from this compound is not typical, the N-aryl piperidine motif is a key component in certain Tröger's base analogs. For instance, 1-(2-methoxyphenyl)piperazine has been utilized in the preparation of cyclic amine substituted Tröger's base derivatives. sigmaaldrich.com This highlights the potential for the N-(2-methoxyphenyl)piperidine unit to be incorporated into such complex and stereochemically interesting structures.

Applications in Advanced Organic Synthesis

1-(2-Methoxyphenyl)piperidin-4-one and Derivatives as Versatile Synthetic Intermediates

This compound, with the molecular formula C₁₂H₁₅NO₂, is characterized by a piperidin-4-one backbone, which typically adopts a stable chair conformation. vulcanchem.comnih.gov This core structure is decorated with a ketone group at the 4-position and a 2-methoxyphenyl group at the nitrogen atom. The ketone functionality is a key reactive site, enhancing the molecule's polarity and serving as a handle for a wide range of chemical transformations, such as condensation, reduction, and nucleophilic addition reactions. vulcanchem.com

The synthesis of the this compound scaffold can be achieved through established methods for analogous piperidin-4-one derivatives, with the Mannich condensation being a prominent route. vulcanchem.comchemrevlett.com This three-component reaction involves an appropriately substituted ketone, an aldehyde, and an amine to form the core piperidine (B6355638) ring. chemrevlett.com

The utility of 4-piperidone (B1582916) derivatives as synthetic intermediates is well-documented. They are crucial precursors in the synthesis of a wide variety of biologically active compounds, including analgesics, antihistamines, and antipsychotics. dtic.milwikipedia.org The structural framework of this compound allows for modifications at several positions, making it an ideal starting point for generating libraries of diverse compounds for drug discovery programs.

Scaffold Design for Complex Molecular Architectures

The non-planar, three-dimensional nature of the piperidine ring offers significant advantages over flat aromatic systems in scaffold design, providing access to a broader region of chemical space. mdpi.com this compound exemplifies such a 3D scaffold, enabling the development of intricate molecules with defined spatial arrangements of functional groups.

Construction of Chiral Piperidine-Based Compounds

The creation of stereochemically defined molecules is a central goal of modern pharmaceutical synthesis. The piperidin-4-one scaffold is instrumental in this pursuit. Introducing substituents to the piperidine ring creates stereocenters, and controlling their configuration is key to modulating biological activity.

Several strategies have been developed to access chiral piperidone building blocks. One effective method involves a double aza-Michael reaction using a chiral amine as a substrate. nih.govacs.org For instance, employing a chiral amine like S-α-phenylethylamine during the cyclization step leads to the formation of diastereomeric 4-piperidone products which can then be separated, providing access to enantiomerically enriched scaffolds. kcl.ac.uk These chirally resolved piperidones are invaluable intermediates for synthesizing stereochemically pure final products. nih.govacs.org The conformation of the resulting piperidine ring, whether it be a chair or a distorted half-chair, is influenced by the nature and position of its substituents. nih.gov

Development of Scaffolds for Bioactive Molecules (e.g., Donepezil Analogues)

A significant application of the piperidin-4-one scaffold is in the synthesis of analogues of Donepezil, a leading medication for the treatment of Alzheimer's disease. nih.gov The 1,4-disubstituted piperidine core is a critical pharmacophoric feature of Donepezil. nih.govacs.org Medicinal chemistry efforts have focused on modifying this piperidine moiety to develop new analogues with potentially improved therapeutic profiles or to study structure-activity relationships. nih.govcu.edu.eg

The general synthetic approach involves using a substituted 4-piperidone, such as a derivative of this compound, as a key template. acs.org These piperidones are converted into aldehyde intermediates, which are then used to construct the final Donepezil analogues. acs.org This strategy allows for the introduction of diverse substituents and stereochemical complexity onto the piperidine ring, leading to novel derivatives for biological evaluation. acs.orgnih.gov

Preparation of Complex Heterocyclic Systems with Pharmacophoric Significance

The ketone group of the piperidin-4-one scaffold is a versatile functional handle for constructing more complex heterocyclic systems. Through condensation and cycloaddition reactions, the simple piperidone ring can be elaborated into fused or spirocyclic structures with significant pharmacological potential. clockss.orgnih.gov

For example, the reaction of a piperidin-4-one with thiosemicarbazide (B42300) leads to the formation of a thiosemicarbazone derivative. chemrevlett.com This reaction transforms the ketone into a new heterocyclic moiety, demonstrating the scaffold's utility in generating molecular diversity. Similarly, condensation with hydroxylamine (B1172632) produces oxime derivatives. chemrevlett.com Furthermore, the piperidin-4-one core has been utilized in dipolar cycloaddition reactions with azomethine ylides to synthesize complex dispiro-pyrrolidine/piperidine systems. nih.gov These examples underscore the power of the piperidin-4-one template to serve as a launchpad for assembling diverse and complex heterocyclic molecules. clockss.orgbeilstein-journals.org

Interactive Data Table: Reactions of the Piperidin-4-one Ketone Group

ReagentResulting Functional Group/SystemReference
ThiosemicarbazideThiosemicarbazone chemrevlett.com
HydroxylamineOxime chemrevlett.com
Azomethine YlidesSpiro-pyrrolidine nih.gov
Wittig ReagentsAlkene (leading to Aldehyde after hydrolysis) kcl.ac.uk

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is paramount for the sustainable production of pharmaceutical intermediates. Future research in the synthesis of 1-(2-methoxyphenyl)piperidin-4-one and its analogues is increasingly focused on green chemistry principles.

One promising area is the use of deep eutectic solvents (DES) as reaction media. researchgate.netasianpubs.org For instance, a DES composed of glucose and urea (B33335) has been successfully employed for the synthesis of various piperidin-4-one derivatives, offering an inexpensive and effective alternative to conventional organic solvents. asianpubs.org This approach not only minimizes the use of hazardous materials but can also lead to improved product yields. researchgate.net Research indicates that using a glucose-choline chloride DES for preparing 2,6-diarylpiperidin-4-ones resulted in excellent yields ranging from 85-90%. researchgate.net

Further exploration into solvent-less methods, such as the Grindstone multicomponent reagent method, also presents a viable path for synthesizing related heterocyclic compounds like tetrahydropyrimidine (B8763341) derivatives. nih.gov These methods reduce waste and energy consumption, aligning with the goals of green chemistry. The continuous exploration of novel catalysts, microwave-assisted synthesis, and flow chemistry techniques will be crucial in developing scalable, cost-effective, and sustainable manufacturing processes for these important chemical building blocks. preprints.orgrsc.org

Advanced Computational Approaches for Predictive Modeling of Activity and Selectivity

In silico methods are becoming indispensable tools in modern drug discovery, offering rapid and cost-effective ways to predict the pharmacological profiles of new chemical entities. For derivatives of the 1-(2-methoxyphenyl)piperazine (B120316) core, computational studies have already proven valuable.

Molecular docking and molecular dynamics simulations have been instrumental in elucidating the binding modes of these compounds at their target receptors. For example, such studies on derivatives targeting the dopamine (B1211576) D2 receptor have proposed specific interactions, such as the formation of a salt bridge with an aspartate residue (Asp114), which is crucial for binding affinity. nih.gov Similarly, computational workflows have been used to understand the interaction of piperidine-based ligands with the sigma-1 receptor (S1R), helping to rationalize the experimental binding data. nih.gov

Future research will likely involve more sophisticated computational strategies. The application of Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore mapping, and machine learning algorithms can help predict the activity and selectivity of novel analogues before their synthesis. nih.gov These predictive models, built upon existing experimental data, can guide the design of compounds with optimized affinity for specific targets, such as the 5-HT1A, 5-HT7, or KCNQ1 channels, while minimizing off-target effects. nih.govnih.gov

Table 1: Examples of Computational Techniques in Piperidine (B6355638)/Piperazine (B1678402) Derivative Research

Computational MethodApplicationTarget/Compound ClassReference
Molecular Docking & DynamicsEstablishing interaction modesDopamine D2 Receptor Ligands nih.gov
Docking & Dynamic SimulationsDeciphering binding modesSigma-1 Receptor (S1R) Ligands nih.gov
Virtual Screening & QSARPredicting biological efficacyTetrahydropyrimidine Derivatives nih.gov
Network PharmacologyIdentifying potential drug targetsSynthetic Bioactive Derivatives mdpi.com

Broadening the Scope of Pharmacological Screening and Target Identification

While derivatives of 1-(2-methoxyphenyl)piperazine are well-known for their activity at serotonergic and dopaminergic receptors, there is a vast, unexplored landscape of other potential biological targets. nih.govnih.govresearchgate.net Future research should prioritize broadening the pharmacological screening of this compound class to uncover novel therapeutic applications.

High-throughput screening (HTS) campaigns against large panels of receptors, enzymes, and ion channels can identify unexpected activities. For instance, an HTS effort on a large compound collection successfully identified a piperidine derivative, ML277, as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel, a target for cardiac arrhythmias. nih.gov This highlights the potential for discovering entirely new pharmacological profiles for scaffolds related to this compound.

Furthermore, network pharmacology and chemoproteomics are powerful tools for unbiased target identification. mdpi.com By analyzing how a compound affects complex biological systems, these approaches can reveal novel mechanisms of action and identify key molecular targets that mediate its effects. mdpi.com Applying these strategies to this compound and its derivatives could link this chemical scaffold to new disease pathways and therapeutic areas beyond its current focus on central nervous system disorders.

Table 2: Known and Potential Receptor Targets for (Methoxyphenyl)piperazine/piperidine Derivatives

Receptor ClassSpecific TargetResearch FindingReference(s)
Serotonin (B10506) Receptors5-HT1A, 5-HT2A, 5-HT6, 5-HT7High affinity, potential antidepressant activity nih.govresearchgate.netnih.gov
Dopamine ReceptorsD2Moderate to high affinity nih.gov
Adrenergic ReceptorsAlpha-1Activity can be modulated to enhance selectivity nih.gov
Sigma ReceptorsS1RHigh affinity and agonistic activity nih.gov
Potassium ChannelsKCNQ1Potent and selective activation nih.gov

Development of Structure-Guided Drug Design for Clinical Candidates

The ultimate goal of medicinal chemistry research is the development of safe and effective drugs. Structure-guided drug design is a powerful paradigm for transforming promising lead compounds, like those derived from this compound, into clinical candidates. This process relies on a detailed understanding of the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR). nih.govnih.gov

By combining computational modeling with empirical SAR data, researchers can rationally design modifications to the core scaffold to enhance potency and selectivity. For example, studies on (2-methoxyphenyl)piperazine derivatives have shown how modifying the length of an alkyl chain or the nature of a terminal amide group can significantly influence affinity for the 5-HT1A receptor. nih.gov Similarly, research on sigma receptor ligands has identified the critical role of a positively charged nitrogen atom and specific hydrophobic features for high-affinity binding. nih.gov

Future efforts will focus on leveraging high-resolution crystal structures of ligand-receptor complexes to design new analogues with unprecedented precision. This approach allows for the optimization of key interactions between the drug molecule and its binding site, leading to compounds with improved pharmacological profiles. The iterative cycle of design, synthesis, and biological testing, informed by structural insights, will be the engine driving the development of the next generation of clinical candidates from the versatile this compound scaffold. nih.govnih.gov

Q & A

How can researchers synthesize 1-(2-Methoxyphenyl)piperidin-4-one with high purity for pharmacological studies?

Methodological Answer:
A common approach involves a multi-step synthesis starting from piperidin-4-one. Key steps include:

Condensation Reaction : React piperidin-4-one with 2-methoxybenzaldehyde under acidic conditions to form the imine intermediate.

Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the secondary amine.

Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane/ethyl acetate) to isolate the product. Monitor purity via thin-layer chromatography (TLC) or HPLC .

What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. The methoxy group (δ ~3.8 ppm in ¹H NMR) and carbonyl group (δ ~210 ppm in ¹³C NMR) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (C₁₂H₁₅NO₂, exact mass 205.1103).
  • Infrared (IR) Spectroscopy : Detect carbonyl stretching (C=O) at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

How do computational methods like DFT aid in understanding the electronic structure of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:

Predict molecular orbitals, charge distribution, and dipole moments to rationalize reactivity.

Simulate vibrational spectra to cross-validate experimental IR data.

Analyze steric effects from the 2-methoxyphenyl group, which may hinder π-stacking interactions, as observed in analogous radicals .

What strategies resolve contradictions in crystallographic data during structure determination of piperidin-4-one derivatives?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (ADPs) and occupancy factors to resolve disorder.
  • Validation Tools : Check for outliers using R-factor metrics and Hirshfeld surface analysis.
  • Complementary Data : Combine X-ray diffraction with spectroscopic data (e.g., NMR) to validate bond lengths and angles .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test activity against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods (e.g., Ellman’s reagent for AChE).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (IC₅₀ values).
  • Cytotoxicity Screening : Use MTT assays on human cell lines to assess safety margins .

How can researchers optimize reaction conditions to minimize by-products in the synthesis of this compound?

Methodological Answer:

  • Temperature Control : Maintain reactions at 0–5°C during imine formation to prevent over-oxidation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to reduce side reactions. Monitor intermediates in real-time via inline FTIR .

What are the challenges in correlating the molecular structure of this compound with its magnetic properties?

Methodological Answer:
The ortho-methoxy group disrupts π-stacking, complicating magnetic coupling predictions. Strategies include:

Single-Crystal Magnetometry : Measure magnetic susceptibility in crystalline phases.

DFT Calculations : Model spin density distribution to identify intermolecular interactions.

Comparative Studies : Synthesize analogs without the methoxy group to isolate structural effects .

What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to SDS for toxicity data (limited ecotoxicity reported) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.